molecular formula C7H5F3N4 B2614279 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1186608-81-0

3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B2614279
CAS No.: 1186608-81-0
M. Wt: 202.14
InChI Key: DSXLEXVXOIBPFB-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a nitrogen-containing heterocyclic compound It features a trifluoromethyl group attached to a pyrazolo[3,4-b]pyridine core

Scientific Research Applications

3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine has diverse applications in scientific research:

Mechanism of Action

The compound also contains a trifluoromethyl group. Compounds with trifluoromethyl groups are often used in the pharmaceutical and agrochemical industries. The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

Safety data for “3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine” suggests that it should be handled with care. Exposure should be avoided, and personal protective equipment should be used when handling this compound .

Future Directions

The future directions for research on “3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine” and its derivatives are promising. Given their potential as TRK inhibitors, these compounds could be further explored for their potential in cancer treatment . Additionally, the unique physicochemical properties of these compounds suggest that they may have novel applications that have yet to be discovered .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-amino-5-(trifluoromethyl)pyridine with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of pyrazolo[3,4-b]pyridine oxides.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted pyrazolo[3,4-b]pyridine compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine is unique due to its specific arrangement of nitrogen atoms and the trifluoromethyl group. This configuration imparts distinct electronic properties and reactivity, making it valuable for specialized applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)5-4-1-3(11)2-12-6(4)14-13-5/h1-2H,11H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXLEXVXOIBPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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